N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide
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Description
N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Compounds analogous to the specified chemical structure have been synthesized to explore their chemical properties and potential applications. For instance, Ames et al. (1974) explored the synthesis of 4,5-bridged carbazoles, demonstrating methodologies that could be applied to the synthesis of structurally complex compounds like the one (Ames et al., 1974). Similarly, Terada et al. (1973) investigated benzodiazepinooxazoles, detailing reactions and rearrangements that might be relevant for modifying or synthesizing related compounds (Terada et al., 1973).
Antimicrobial Evaluation
Darwish (2014) conducted a study on the synthesis of new heterocyclic compounds containing a sulfamoyl moiety, highlighting their potential as antimicrobial agents. This research shows the biomedical relevance of sulfamoyl-containing compounds, suggesting possible antimicrobial applications for our compound of interest (Darwish, 2014).
Pharmacological Screening
Patel et al. (2009) synthesized compounds for antimicrobial, anti-inflammatory, and other pharmacological screenings, underlining the therapeutic potential of chemically complex molecules. This type of research could be indicative of the broader pharmacological applications of the compound , given its complex structure and potential biological activity (Patel et al., 2009).
Anticancer Activity
Research by Ravinaik et al. (2021) on the design, synthesis, and evaluation of N-substituted benzamides for anticancer activity highlights the potential of structurally complex sulfamoyl compounds in cancer treatment. These findings may suggest potential anticancer applications for the compound under discussion (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-4-24(29)26-17-11-13-23(16(3)14-17)34(31,32)27-18-10-12-21-19(15-18)25(30)28(5-2)20-8-6-7-9-22(20)33-21/h6-15,27H,4-5H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKUJPUDOYQZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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